molecular formula C15H17Cl2N3 B13510369 2-(5-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-aminedihydrochloride

2-(5-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-aminedihydrochloride

Cat. No.: B13510369
M. Wt: 310.2 g/mol
InChI Key: CJUQQNVHUYYVGK-UHFFFAOYSA-N
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Description

2-(5-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-aminedihydrochloride is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

The synthesis of 2-(5-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-aminedihydrochloride can be achieved through several synthetic routes. Common methods include:

    Debus-Radiszewski synthesis: This method involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

    Wallach synthesis: This method involves the oxidative cyclization of o-phenylenediamine with aldehydes.

    Dehydrogenation of imidazolines: This method involves the dehydrogenation of imidazolines to form benzimidazoles.

    From alpha halo-ketones: This method involves the reaction of alpha halo-ketones with o-phenylenediamine.

    Marckwald synthesis: This method involves the reaction of o-phenylenediamine with carboxylic acids in the presence of dehydrating agents.

    Amino nitrile synthesis: This method involves the reaction of o-phenylenediamine with nitriles.

Chemical Reactions Analysis

2-(5-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-aminedihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed from these reactions include oxides, amines, and Schiff bases .

Scientific Research Applications

2-(5-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-aminedihydrochloride has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of various benzimidazole derivatives.

    Biology: The compound is used in the study of biological processes and as a probe for various biochemical assays.

    Medicine: The compound is used in the development of therapeutic agents for the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-aminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to and modulating the activity of specific enzymes and receptors. This interaction leads to the inhibition or activation of various biochemical pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

2-(5-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-aminedihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C15H17Cl2N3

Molecular Weight

310.2 g/mol

IUPAC Name

2-(6-phenyl-1H-benzimidazol-2-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C15H15N3.2ClH/c16-9-8-15-17-13-7-6-12(10-14(13)18-15)11-4-2-1-3-5-11;;/h1-7,10H,8-9,16H2,(H,17,18);2*1H

InChI Key

CJUQQNVHUYYVGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)N=C(N3)CCN.Cl.Cl

Origin of Product

United States

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